molecular formula C8H19NS2Si B102104 Carbamic acid, diethyldithio-, trimethylsilyl ester CAS No. 18881-57-7

Carbamic acid, diethyldithio-, trimethylsilyl ester

Cat. No. B102104
CAS RN: 18881-57-7
M. Wt: 221.5 g/mol
InChI Key: OVGUMLRVVXSFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, diethyldithio-, trimethylsilyl ester is a chemical compound used in scientific research for its unique properties. It is commonly referred to as DDCS or Dithio-carbamate. This compound is a potent inhibitor of metalloenzymes and has been used in various biochemical and physiological studies.

Mechanism Of Action

DDCS inhibits metalloenzymes by binding to the metal ion in the active site of the enzyme. This binding disrupts the enzyme's catalytic activity, leading to a decrease in enzyme function. DDCS has been shown to have a high affinity for metal ions such as zinc, copper, and iron.

Biochemical And Physiological Effects

DDCS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinases. DDCS has also been shown to reduce inflammation by inhibiting superoxide dismutase. Additionally, DDCS has been shown to reduce oxidative stress by inhibiting carbonic anhydrase.

Advantages And Limitations For Lab Experiments

DDCS has several advantages as a research tool. It is a potent inhibitor of metalloenzymes, making it useful for studying the role of metalloenzymes in various biological processes. DDCS is also relatively easy to synthesize, making it readily available for research purposes. However, DDCS has some limitations as a research tool. It is highly reactive and can form adducts with other compounds, making it difficult to study its effects in complex biological systems. Additionally, DDCS has been shown to have some toxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DDCS. One area of interest is the development of more potent metalloenzyme inhibitors based on the structure of DDCS. Another area of interest is the study of the effects of DDCS on metalloenzymes in complex biological systems, such as cells and tissues. Additionally, research on the toxic effects of DDCS could lead to the development of safer metalloenzyme inhibitors for use in clinical settings.
Conclusion:
DDCS is a potent metalloenzyme inhibitor that has been used in various scientific research applications. Its unique properties make it a valuable tool for studying the role of metalloenzymes in various biological processes. While DDCS has some limitations as a research tool, its potential for future research directions makes it an important compound in the field of biochemistry and physiology.

Synthesis Methods

DDCS can be synthesized by reacting diethyldithiocarbamate with trimethylsilyl chloride in the presence of a base. The reaction produces DDCS as a yellowish oil that is soluble in organic solvents. The purity of the compound can be increased by recrystallization or column chromatography.

Scientific Research Applications

DDCS is widely used in scientific research as a metalloenzyme inhibitor. It has been shown to inhibit various metalloenzymes, including carbonic anhydrase, superoxide dismutase, and matrix metalloproteinases. DDCS has also been used to study the role of metalloenzymes in various biological processes, such as cancer progression, inflammation, and oxidative stress.

properties

CAS RN

18881-57-7

Product Name

Carbamic acid, diethyldithio-, trimethylsilyl ester

Molecular Formula

C8H19NS2Si

Molecular Weight

221.5 g/mol

IUPAC Name

trimethylsilyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H19NS2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3

InChI Key

OVGUMLRVVXSFAI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)S[Si](C)(C)C

Canonical SMILES

CCN(CC)C(=S)S[Si](C)(C)C

Other CAS RN

18881-57-7

synonyms

Diethyldithiocarbamic acid trimethylsilyl ester

Origin of Product

United States

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